GSK-626616
Vue d'ensemble
Description
GSK626616 est un inhibiteur puissant et sélectif de la kinase 3 régulée par la phosphorylation de la tyrosine à double spécificité (DYRK3). Ce composé a montré un potentiel significatif dans le traitement de l'anémie en améliorant l'érythropoïèse, le processus de production des globules rouges .
Applications De Recherche Scientifique
GSK626616 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases.
Biology: It is used to investigate the role of DYRK3 in cellular processes, particularly in erythropoiesis.
Medicine: GSK626616 is being explored as a potential therapeutic agent for the treatment of anemia and other conditions related to red blood cell production.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mécanisme D'action
Target of Action
GSK-626616, also known as (5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone, is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . The primary targets of this compound are DYRK3, DYRK1A, and DYRK2 . These kinases are involved in various cellular processes, including cell proliferation and differentiation .
Mode of Action
This compound acts by inhibiting the activity of DYRK3, DYRK1A, and DYRK2 . It does this with an IC50 of 0.7 nM, indicating a high degree of potency . This inhibition disrupts the normal function of these kinases, leading to changes in cellular processes that they regulate .
Biochemical Pathways
The inhibition of DYRK3, DYRK1A, and DYRK2 by this compound affects the biochemical pathways that these kinases are involved in. For instance, DYRK3 has been implicated as a negative regulator of erythropoiesis . Therefore, inhibition of DYRK3 by this compound can potentially enhance erythropoiesis .
Pharmacokinetics
This compound is orally bioavailable, making it suitable for oral administration . The compound has high oral bioavailability in all pre-clinical species studied . This suggests that after oral administration, a significant proportion of this compound is absorbed from the gastrointestinal tract and reaches systemic circulation, where it can exert its effects.
Result of Action
The inhibition of DYRK3, DYRK1A, and DYRK2 by this compound leads to several molecular and cellular effects. For instance, this compound enhances the number of colony-forming unit-erythroid (CFU-E) stimulated by Epo from human marrow . This suggests that this compound is specific for the erythroid lineage .
Analyse Biochimique
Biochemical Properties
GSK-626616 interacts with several enzymes and proteins, particularly those in the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . It inhibits DYRK3 in vitro with an IC50 of 0.7 nM . This compound also inhibits other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency . It exhibits approximately 20-fold selectivity over the next most potently inhibited kinase, casein kinase 2 .
Cellular Effects
This compound has specific effects on various types of cells and cellular processes. In cellular assays, it enhances the number of CFU-E stimulated by Epo from human marrow . It does not stimulate CFU-GM colonies, either alone or in the presence of G-CSF or GM-CSF . There is also no direct effect on megakaryocyte colony growth from progenitor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of DYRK3, a member of the DYRK family . This inhibition leads to an increase in the proliferation of kit+ cells, producing an increased number of Ter119+/CD71+ erythroid progenitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows temporal effects on cellular function. For instance, 3H-thymidine incorporation in kit+ murine marrow is stimulated after 3 days by exposure to this compound in the presence of SCF and EPO . Similarly, 3-day treatment with this compound increased the percentage, as well as the absolute number, of Ter119+/CD71+ erythroid progenitors derived from kit+ mouse marrow in the presence of SCF and Epo .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Anemic mice treated with a daily dose of this compound had a statistically significant increase in hemoglobin compared to those dosed with vehicle alone at day 15 after anemia was induced through carboplatin/radiation treatment .
Metabolic Pathways
It is known that this compound inhibits DYRK3, a kinase that has been implicated as a negative regulator of erythropoiesis .
Transport and Distribution
It is known that GSK-626616AC, the meglumine, monohydrate salt form, has high oral bioavailability in all pre-clinical species studied .
Subcellular Localization
At very low induction levels, GFP-DYRK3 shows a diffuse distribution within the nucleus and the cytoplasm, but also an enrichment in certain areas .
Méthodes De Préparation
La synthèse du GSK626616 implique un criblage à haut débit et des efforts d'optimisation des pistes. Le composé est un dérivé de la thiazolidinone, et sa préparation comprend les étapes suivantes :
Formation du noyau thiazolidinone : Ceci implique la réaction d'un dérivé de la quinoxaline avec un dérivé de la dichloroaniline dans des conditions spécifiques.
Optimisation du composé principal : Cette étape implique des modifications pour améliorer la puissance, la sélectivité et la biodisponibilité du composé
Analyse Des Réactions Chimiques
GSK626616 subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels dans le composé.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées du composé original avec des groupes fonctionnels modifiés .
Applications de la Recherche Scientifique
GSK626616 a un large éventail d'applications de recherche scientifique :
Chimie : Le composé est utilisé comme outil pour étudier l'inhibition des kinases à double spécificité régulées par la phosphorylation de la tyrosine.
Biologie : Il est utilisé pour étudier le rôle du DYRK3 dans les processus cellulaires, en particulier dans l'érythropoïèse.
Médecine : GSK626616 est étudié comme un agent thérapeutique potentiel pour le traitement de l'anémie et d'autres affections liées à la production de globules rouges.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
Mécanisme d'Action
GSK626616 exerce ses effets en inhibant l'activité de la kinase 3 régulée par la phosphorylation de la tyrosine à double spécificité (DYRK3). Cette inhibition conduit à une augmentation du nombre de progéniteurs érythroïdes, qui sont les cellules précurseurs qui se développent en globules rouges. Le composé améliore l'effet de l'érythropoïétine, une hormone qui stimule la production de globules rouges, favorisant ainsi l'érythropoïèse .
Comparaison Avec Des Composés Similaires
GSK626616 est unique en termes de sa haute sélectivité et de sa puissance en tant qu'inhibiteur du DYRK3. Les composés similaires comprennent :
Inhibiteurs du DYRK1A : Ces composés inhibent un autre membre de la famille des kinases à double spécificité régulées par la phosphorylation de la tyrosine et ont des effets biologiques différents.
Inhibiteurs du DYRK2 : Ces composés inhibent également un autre membre de la famille du DYRK et sont utilisés dans différents contextes thérapeutiques
GSK626616 se distingue par son ciblage spécifique du DYRK3 et ses applications thérapeutiques potentielles dans le traitement de l'anémie .
Activité Biologique
GSK-626616 is a potent and selective inhibitor of dual-specificity tyrosine-regulated kinases (DYRKs), particularly targeting DYRK3 with an IC50 of 0.7 nM. This compound has garnered attention due to its significant biological activities, including effects on erythropoiesis and potential therapeutic applications in anemia and cancer.
Inhibition of DYRK Kinases
This compound demonstrates high selectivity for DYRK family kinases, exhibiting approximately 20-fold selectivity over casein kinase 2 and negligible activity against a panel of 451 other kinases screened. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Effects on Erythropoiesis
This compound enhances the number of colony-forming units-erythroid (CFU-E) stimulated by erythropoietin (Epo) from human marrow, suggesting its role in promoting erythropoiesis. In preclinical studies, administration of this compound to anemic mice resulted in increased hemoglobin levels, indicating its potential use as a treatment for anemia .
Stress Granule Dynamics
In cell culture studies, this compound has been shown to prolong the presence of stress granules (SGs) under oxidative stress conditions. It effectively inhibits SG dissolution, which is critical for cellular response to stress. The compound was identified as one of the most potent inhibitors in a screening assay designed to evaluate compounds' ability to affect SG dynamics .
The biological activity of this compound is linked to its ability to modulate signaling pathways associated with mRNA metabolism and protein synthesis. Specifically, it affects the phosphorylation state of eukaryotic initiation factor 2 alpha (eIF2α), which is involved in translational control during stress responses .
Erythropoiesis Enhancement Study
In a study focused on anemia treatment, this compound was administered to mice with induced anemia. The results indicated a statistically significant increase in hemoglobin levels compared to vehicle-treated controls, supporting its potential application in clinical settings for anemia management .
Stress Granule Dissolution Inhibition
Research involving HeLa cells demonstrated that this compound effectively delayed SG dissolution after oxidative stress exposure. The compound was tested alongside various other inhibitors, showing superior efficacy at lower concentrations. This property may have implications for diseases characterized by dysregulated SG dynamics, such as neurodegenerative disorders .
Table 1: In Vitro Kinase Profiling of this compound
Kinase Family | IC50 (nM) | Selectivity Ratio |
---|---|---|
DYRK1 | 0.7 | High |
DYRK2 | 0.7 | High |
DYRK3 | 0.7 | High |
Casein Kinase 2 | >14 | ~20-fold |
Other Kinases | Negligible | - |
Table 2: Effects of this compound on Hemoglobin Levels in Anemic Mice
Treatment Group | Hemoglobin Level (g/dL) | Statistical Significance |
---|---|---|
Vehicle Control | 8.5 | - |
This compound (10 mg/kg) | 12.1 | p < 0.01 |
Propriétés
IUPAC Name |
(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025821-33-3 | |
Record name | GSK-626616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-626616 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.